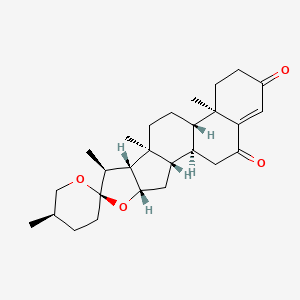
12,12-Diethyl-2,5,8-trioxa-12-silatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,12-Diethyl-2,5,8-trioxa-12-silatetradecane: is a novel compound that has garnered attention in scientific research due to its unique chemical structure and properties. This compound is a partly silanized ether solvent, which makes it particularly interesting for applications in various fields, including battery technology .
Vorbereitungsmethoden
The synthesis of 12,12-Diethyl-2,5,8-trioxa-12-silatetradecane involves specific reaction conditions and routesThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the silanized ether structure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
12,12-Diethyl-2,5,8-trioxa-12-silatetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also be performed, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
12,12-Diethyl-2,5,8-trioxa-12-silatetradecane has several scientific research applications:
Wirkmechanismus
The mechanism by which 12,12-Diethyl-2,5,8-trioxa-12-silatetradecane exerts its effects is primarily related to its chemical structure. The silane groups and ether backbone allow it to interact with various molecular targets, including metal ions and organic molecules. These interactions can influence the reactivity and stability of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 12,12-Diethyl-2,5,8-trioxa-12-silatetradecane stands out due to its partly silanized ether structure. Similar compounds include other silanized ethers and non-silanized ethers used in battery technology and organic synthesis. The unique combination of silane and ether groups in this compound provides it with distinct properties, such as higher boiling and flash points, which enhance its safety and performance in various applications .
Eigenschaften
CAS-Nummer |
928050-54-8 |
|---|---|
Molekularformel |
C14H32O3Si |
Molekulargewicht |
276.49 g/mol |
IUPAC-Name |
triethyl-[3-[2-(2-methoxyethoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C14H32O3Si/c1-5-18(6-2,7-3)14-8-9-16-12-13-17-11-10-15-4/h5-14H2,1-4H3 |
InChI-Schlüssel |
JIDRSXZFNSCLOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
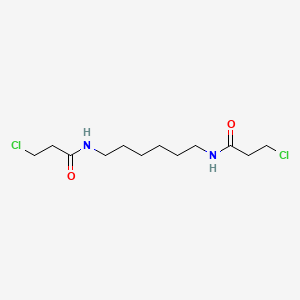
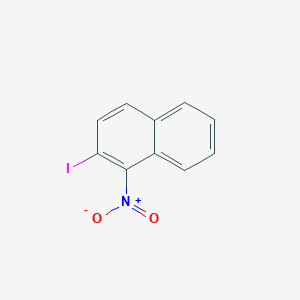
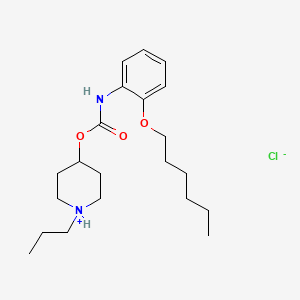

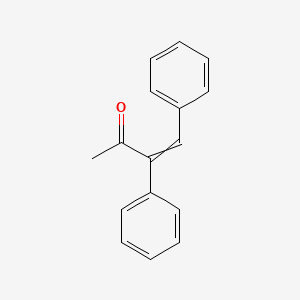
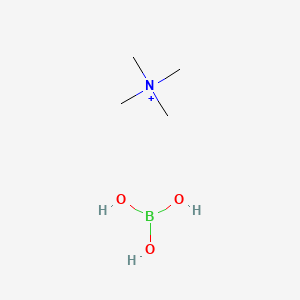
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
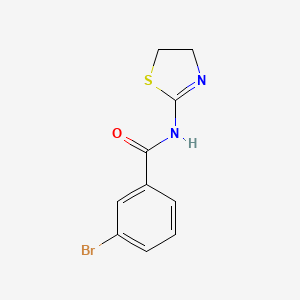
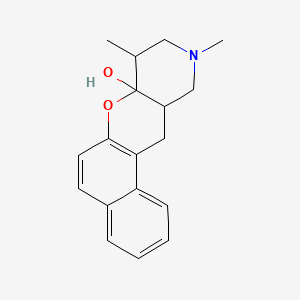
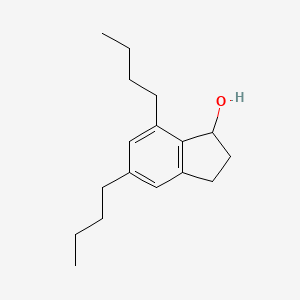
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
